3-Chloro-8-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Chloro-8-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds were also synthesized by using solid support catalysts .Scientific Research Applications
Ionic Liquid Promoted Synthesis
3-Aminoimidazo[1,2-a]pyridines, structurally similar to 3-Chloro-8-methylimidazo[1,2-a]pyridine, can be synthesized in good to excellent yields using ionic liquids such as 1-butyl-3-methylimidazolium bromide. This method emphasizes the role of ionic liquids in facilitating reactions while being environmentally friendly due to their reusability (Shaabani, Soleimani, & Maleki, 2006).
Copper-Catalyzed Amination
The synthesis of pyrido[1,2-a]benzimidazoles, compounds that share a similar synthetic pathway with this compound, highlights the importance of acid additives in direct copper-catalyzed amination processes. This method underscores the potential for developing efficient synthetic routes for complex heterocyclic compounds, which are of interest in medicinal and materials chemistry (Masters et al., 2011).
Mechanochemical Ball-Milling Conditions
The solvent-free mechanochemical synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives under ball-milling conditions showcases an alternative, green chemistry approach. This method demonstrates high yields, atom economy, and simplicity in separating the product, emphasizing the role of mechanochemistry in sustainable synthesis strategies (Maleki, Javanshir, & Naimabadi, 2014).
Catalytic Activity in Carbon–Carbon Bond-Forming Reactions
N-Methylphthalimide-substituted benzimidazolium salts and their PEPPSI Pd–NHC complexes demonstrate catalytic efficiency in Suzuki–Miyaura cross-coupling and arylation reactions. This research points to the potential application of similar compounds in facilitating complex organic synthesis, particularly in forming carbon–carbon bonds (Akkoç, Gök, Ilhan, & Kayser, 2016).
Water-Mediated Hydroamination
The aqueous synthesis of methylimidazo[1,2-a]pyridines without deliberate catalyst addition, and the Ag-catalyzed aminooxygenation in acetonitrile solvent, illustrate innovative approaches to heterocyclic compound synthesis. These methods underscore the potential for water as a solvent in green chemistry and the use of transition metal catalysis for functionalization (Mohan, Rao, & Adimurthy, 2013).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been used in the development of new tb drugs .
Pharmacokinetics
It is noted that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It is noted that some imidazo[1,2-a]pyridine analogues have shown significant cytotoxicity against chinese hamster ovary cells (cho-k1) .
Properties
IUPAC Name |
3-chloro-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCPXUHCLPVNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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